5-Ethoxy-2-nitroaniline

Description

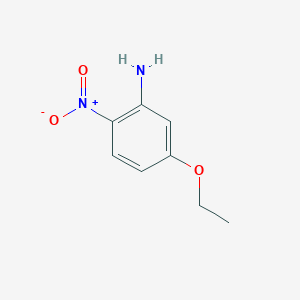

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTQJQSOCJKTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408715 | |

| Record name | 5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27076-16-0 | |

| Record name | 5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Ethoxy-2-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details a probable synthetic route based on established chemical principles and outlines the key analytical techniques used to verify its structure and purity.

Molecular Overview

This compound (CAS No: 27076-16-0) is an aromatic compound with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . The structure features a benzene ring substituted with an ethoxy group, a nitro group, and an amine group, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27076-16-0 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

| Boiling Point | 361.5±22.0 °C (Predicted) | |

| Density | 1.264±0.06 g/cm³ (Predicted) | |

| Storage | 2-8°C, protect from light |

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, the likely precursors are 5-chloro-2-nitroaniline and a source of ethoxide, such as sodium ethoxide. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the ring, facilitating the substitution.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol (Representative)

This protocol is based on general procedures for SNAr reactions of similar substrates.

Materials:

-

5-Chloro-2-nitroaniline

-

Sodium ethoxide

-

Anhydrous Ethanol

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-nitroaniline (1.0 equivalent) in anhydrous ethanol.

-

Addition of Reagent: To the stirred solution, add sodium ethoxide (1.1-1.5 equivalents) portion-wise.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic and physical methods.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (3H, complex pattern), Methylene protons of ethoxy group (-OCH₂-, quartet), Methyl protons of ethoxy group (-CH₃, triplet), Amine protons (-NH₂, broad singlet) |

| ¹³C NMR | Aromatic carbons (6 signals), Methylene carbon of ethoxy group (-OCH₂-), Methyl carbon of ethoxy group (-CH₃) |

| FTIR (cm⁻¹) | N-H stretching (amine), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), C-O stretching (ether), C=C stretching (aromatic) |

| Mass Spec (m/z) | Molecular ion peak [M]⁺, Fragmentation peaks corresponding to the loss of ethoxy, nitro, and other functional groups |

Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is prepared.

-

The IR spectrum is recorded using an FTIR spectrometer.

-

The frequencies of the absorption bands are reported in wavenumbers (cm⁻¹).

3.2.3. Mass Spectrometry (MS):

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The sample is ionized (e.g., by electron impact or electrospray ionization).

-

The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are determined.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-nitroaniline is an aromatic organic compound characterized by an aniline core substituted with an ethoxy group at the 5-position and a nitro group at the 2-position. As a substituted nitroaniline, its physicochemical properties are of significant interest for its potential applications as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group, along with the amino functional group, imparts a unique combination of properties that influence its reactivity, solubility, and spectral characteristics. This guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for their determination, and a discussion of its spectral features.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. The available quantitative data, both experimental and predicted, are summarized in the table below.

| Property | Value | Data Type |

| Molecular Formula | C₈H₁₀N₂O₃ | - |

| Molecular Weight | 182.18 g/mol | Calculated |

| Melting Point | 105-106 °C | Experimental[1] |

| Boiling Point | 361.5 ± 22.0 °C | Predicted[1] |

| Density | 1.264 ± 0.06 g/cm³ | Predicted[1] |

| pKa | -0.54 ± 0.25 | Predicted[1] |

| Appearance | Yellow to orange solid | Experimental[1] |

Solubility Profile

-

Polar Protic Solvents (e.g., water, ethanol): The presence of the amino (-NH₂) and nitro (-NO₂) groups allows for hydrogen bonding. However, the overall aromatic character and the ethoxy group may limit its solubility in water. It is expected to be sparingly soluble in water but likely more soluble in alcohols like ethanol.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): Due to its polar functional groups, this compound is expected to exhibit good solubility in polar aprotic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Solubility in nonpolar solvents is expected to be limited due to the presence of the polar amino and nitro groups.

Spectral Characteristics

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretching: The amino group (-NH₂) will typically exhibit two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic): Aromatic C-H stretches usually appear above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): The ethoxy group (-OCH₂CH₃) will show C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

-

N-O Stretching (Nitro group): Aromatic nitro compounds display two strong absorption bands corresponding to asymmetric and symmetric N-O stretching. These are typically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[2].

-

C=C Stretching (Aromatic): Aromatic ring skeletal vibrations usually appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretching (Ether): The C-O stretching of the ethoxy group is expected in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic compounds exhibit characteristic absorption bands in the UV-Vis region due to π → π* electronic transitions[3][4]. The presence of the nitro and amino groups, which are strong chromophores and auxochromes, respectively, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene[5]. For substituted nitroanilines, strong absorptions in the UV-A and visible regions are common[6][7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would provide information about the chemical environment of the hydrogen atoms. Expected signals would include:

-

A triplet and a quartet for the ethyl protons of the ethoxy group.

-

Signals in the aromatic region (typically 6.0-8.5 ppm) corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling patterns would depend on the electronic effects of the substituents.

-

A broad singlet for the amino protons, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups. Aromatic carbons typically resonate in the 110-160 ppm range[4][9]. The carbons of the ethoxy group would appear in the upfield region.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a crucial indicator of purity[10][11][12].

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm[10][13].

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath (Thiele tube)[10][14].

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point[10][13].

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂[10][12]. For a pure compound, this range is typically narrow (0.5-1 °C)[10].

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[15][16][17].

-

Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or aluminum block)[15][16][17][18].

-

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the liquid in the fusion tube[15][18].

-

The fusion tube is attached to a thermometer, and the assembly is heated slowly and uniformly in a heating bath[15].

-

The temperature is carefully observed. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube[15].

-

Solubility Determination

This protocol describes a general method for determining the qualitative solubility of an organic compound[19][20][21][22][23].

-

Apparatus: Small test tubes, spatula, vortex mixer (optional).

-

Procedure:

-

Approximately 10-20 mg of solid this compound is placed into a small test tube.

-

A small volume (e.g., 1 mL) of the desired solvent is added to the test tube.

-

The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as "soluble." If a significant amount of solid remains, it is classified as "insoluble" or "sparingly soluble."

-

This procedure is repeated with a range of solvents of varying polarities.

-

pKa Determination

The pKa, a measure of the acidity or basicity of a compound, can be determined by several methods, including potentiometric titration and UV-Vis spectrophotometry[24][25][26][27].

-

Method: Potentiometric Titration [24]

-

A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is constructed. The pKa is determined from the pH at the half-equivalence point.

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of an organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 27076-16-0 this compound -Win-Win Chemical [win-winchemical.com]

- 3. p-Nitroaniline [webbook.nist.gov]

- 4. 3-Nitroaniline(99-09-2) IR Spectrum [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. Solved Please identify the peaks on the 1H NMR and the | Chegg.com [chegg.com]

- 7. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(27076-16-0) 1H NMR [m.chemicalbook.com]

- 12. 5-Ethoxy-N-ethyl-2-nitroaniline [synhet.com]

- 13. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. Solved 2. Show how to make 2-ethoxy-5-nitroaniline. You | Chegg.com [chegg.com]

- 17. che.hw.ac.uk [che.hw.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. bhu.ac.in [bhu.ac.in]

- 22. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. This compound | CAS#:27076-16-0 | Chemsrc [chemsrc.com]

- 27. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Ethoxy-2-nitroaniline (CAS: 27076-16-0): A Technical Guide for Scientific Professionals

An in-depth overview of the synthesis, properties, safety, and applications of 5-Ethoxy-2-nitroaniline, a key building block in the development of novel therapeutic agents.

Introduction

This compound is a substituted nitroaromatic compound with the CAS number 27076-16-0. Its chemical structure, featuring an ethoxy and a nitro group on an aniline backbone, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, a detailed experimental protocol for its synthesis, safety and handling information, and its application in the synthesis of biologically active molecules, particularly as a precursor to antimicrobial benzimidazole derivatives. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 27076-16-0 | |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Yellow to dark yellow solid | [1] |

| Purity | ≥95% | [1] |

| MDL Number | MFCD01830799 | [1] |

| HS Code | 29214200 | [1] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the nitration of 3-ethoxyaniline. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The following protocol is based on established procedures for the nitration of analogous aromatic amines.

Experimental Protocol: Nitration of 3-Ethoxyaniline

Materials:

-

3-Ethoxyaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxyaniline (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for the Synthesis of this compound:

References

Spectroscopic Analysis of 5-Ethoxy-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Ethoxy-2-nitroaniline, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive analysis based on its structural features and by drawing comparisons with closely related, well-characterized analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Ar-H ortho to NO₂ |

| ~6.8 - 7.0 | dd | 1H | Ar-H ortho to NH₂ and meta to NO₂ |

| ~6.6 - 6.7 | d | 1H | Ar-H meta to NH₂ and ortho to OCH₂CH₃ |

| ~4.8 - 5.2 | br s | 2H | NH₂ |

| 4.0 - 4.2 | q | 2H | -OCH₂CH₃ |

| 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 - 158 | C-O (aromatic) |

| ~140 - 142 | C-NH₂ (aromatic) |

| ~135 - 138 | C-NO₂ (aromatic) |

| ~120 - 125 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~105 - 110 | Ar-CH |

| ~63 - 65 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2980 | Medium | Aliphatic C-H stretching |

| ~1620 | Strong | N-H bending (scissoring) |

| 1570 - 1590 | Strong | Aromatic C=C stretching |

| 1500 - 1530 | Very Strong | Asymmetric NO₂ stretching |

| 1330 - 1360 | Very Strong | Symmetric NO₂ stretching |

| 1200 - 1250 | Strong | Aryl-O stretching |

| ~1040 | Strong | C-O stretching (ethoxy) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 153 | Moderate | [M - C₂H₅]⁺ |

| 136 | Moderate | [M - NO₂]⁺ |

| 123 | Moderate | [M - C₂H₅ - NO]⁺ |

| 108 | High | [M - NO₂ - C₂H₄]⁺ |

| 95 | Moderate | [C₆H₅O]⁺ |

| 78 | Moderate | [C₆H₆]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for the analysis of a solid sample using the KBr pellet method.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, finely ground potassium bromide (KBr).

-

Combine the sample and KBr in an agate mortar and pestle.

-

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

For direct insertion, a small amount of the solid sample can be placed in a capillary tube at the end of the probe.

-

-

Ionization and Analysis:

-

The sample is vaporized by heating in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Presentation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value, if present, typically corresponds to the molecular ion.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility of 5-Ethoxy-2-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 5-Ethoxy-2-nitroaniline, a key chemical intermediate. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in organic solvents. Consequently, this guide provides a qualitative solubility assessment based on first principles of chemical structure and polarity, alongside a detailed, robust experimental protocol for determining these values. This document aims to be an essential resource for professionals requiring solubility data for process development, purification, and formulation.

Introduction to this compound

This compound is an aromatic organic compound characterized by an aniline ring substituted with both a nitro group (-NO₂) and an ethoxy group (-OCH₂CH₃). The relative positions of these functional groups significantly influence the molecule's polarity, hydrogen bonding capabilities, and, consequently, its solubility in various organic solvents. Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate solvents for crystallization, and formulating products.

Solubility Profile of this compound

Due to the lack of experimentally determined quantitative data, the solubility of this compound is predicted based on the "like dissolves like" principle. The molecule possesses a polar nitro group and an amine group capable of acting as a hydrogen bond donor, as well as a nonpolar ethyl group and benzene ring. This amphiphilic nature suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | The nitro and amine groups can form hydrogen bonds with the solvent's hydroxyl group. The ethoxy group's oxygen can also act as a hydrogen bond acceptor. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetonitrile | Highly Soluble | These solvents can engage in strong dipole-dipole interactions with the polar nitro and amine functionalities of the solute. For a similar compound, 4-ethoxy-2-nitroaniline, good solubility is noted in methanol and ethyl acetate. |

| Nonpolar Aromatic | Toluene, Benzene | Slightly to Moderately Soluble | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-π stacking. However, the polar groups will be less well-solvated. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Slightly Soluble to Insoluble | The significant polarity imparted by the nitro and amine groups will limit solubility in nonpolar aliphatic solvents, where dispersion forces are the primary mode of interaction. |

Experimental Protocol for Solubility Determination

The following section provides a detailed methodology for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Oven for gravimetric analysis

Procedure

3.2.1. Preparation of Saturated Solution

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

3.2.2. Equilibration

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure thermodynamic equilibrium is achieved.

3.2.3. Sample Collection and Preparation

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

3.2.4. Quantification of Solute

Two common methods for quantification are detailed below. The choice of method will depend on the available equipment and the properties of the solute and solvent.

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (e.g., HPLC, UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) for each standard.

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Data Presentation

All experimentally determined solubility data should be recorded in a structured table for clarity and comparative analysis.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | 25.0 | Data | Data | e.g., HPLC |

| e.g., Acetone | 25.0 | Data | Data | e.g., Gravimetric |

| e.g., Toluene | 25.0 | Data | Data | e.g., HPLC |

| e.g., Hexane | 25.0 | Data | Data | e.g., Gravimetric |

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Ethoxy-2-nitroaniline

Disclaimer: As of December 2025, a definitive single-crystal X-ray diffraction study for 5-ethoxy-2-nitroaniline is not publicly available. This guide leverages data from its close structural analog, 5-methyl-2-nitroaniline, to provide a representative understanding of the molecular geometry and experimental procedures pertinent to this class of compounds.

Introduction

This compound is an aromatic organic compound featuring an aniline ring substituted with an ethoxy group at the 5-position and a nitro group at the 2-position. The interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing nitro group dictates its electronic properties, molecular structure, and potential applications as an intermediate in the synthesis of dyes and pharmaceuticals. This technical guide provides a detailed examination of the molecular structure and conformation of this compound, supported by predictive analysis and comparative data from closely related analogs.

Molecular Structure and Conformation

The molecular structure of this compound is largely defined by the geometry of the benzene ring. The molecule is expected to be approximately planar.[1] In analogous compounds like 5-methyl-2-nitroaniline, the ring's carbon atoms exhibit minimal deviation from the mean plane.[1]

A key conformational feature in 2-nitroanilines is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group.[1][2] This interaction contributes to the planarity of the molecule by restricting the rotation of the substituent groups. The geometry around both the amino and nitro nitrogen atoms is nearly planar, suggesting sp² hybridization.[1] For the amino group, the plane it defines and the plane of the nitro group are typically twisted by only a few degrees with respect to the benzene ring.[1]

Quantitative Crystallographic Data

While specific crystallographic data for this compound is unavailable, the data for the structurally similar 5-methyl-2-nitroaniline provides a reliable reference for expected bond lengths and angles.[1] This data was obtained from single-crystal X-ray diffraction.[2]

Table 1: Selected Bond Lengths for 5-Methyl-2-nitroaniline (Representative Data) [1]

| Bond | Length (Å) |

|---|---|

| C-NH₂ | 1.3469 (12) |

| C-NO₂ | 1.442 (1) |

| N-O (avg) | 1.233 (23) |

| C-C (ring avg) | 1.385 (1) |

| C-CH₃ | 1.508 (1) |

Table 2: Selected Bond Angles for 5-Methyl-2-nitroaniline (Representative Data) [1]

| Angle | Value (°) |

|---|---|

| O-N-O | 121.20 (9) |

| C-C-N (amino) | 122.99 (9) |

| C-C-N (nitro) | 119.4 (9) |

| C-N-O (avg) | 119.4 (9) |

Note: Data is for 5-methyl-2-nitroaniline and serves as an illustrative example.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure. Based on analogous compounds, the following spectral characteristics are expected for this compound.[3]

4.1 Infrared (IR) Spectroscopy The IR spectrum is expected to display characteristic absorption bands for its functional groups.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

NO₂ Stretching: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-O Stretching: Bands associated with the aryl-alkyl ether linkage of the ethoxy group.

-

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found below 3000 cm⁻¹.[3]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns determined by the substitution pattern. The ethoxy group would exhibit a characteristic triplet (for the -CH₃) and quartet (for the -OCH₂-). The amine protons (-NH₂) would appear as a broad singlet.

-

¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon attached to the nitro group being significantly deshielded.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline protocols for crystallographic and spectroscopic analysis.

5.1 Synthesis and Crystallization (Representative Protocol) This protocol is based on the method used for obtaining diffraction-quality crystals of 5-methyl-2-nitroaniline.[2]

-

Dissolution: Dissolve the commercially available this compound powder in a minimal amount of a suitable solvent, such as ethanol, at a slightly elevated temperature to ensure complete dissolution.

-

Crystallization: Allow the saturated solution to cool slowly to room temperature. Further slow evaporation of the solvent over several days in a loosely covered container will promote the growth of single crystals.

-

Isolation: Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully isolate them from the mother liquor.[4]

5.2 Single-Crystal X-ray Diffraction The definitive method for determining the three-dimensional molecular structure is single-crystal X-ray diffraction.[5]

-

Crystal Mounting: Select a high-quality single crystal, free from defects, and mount it on a goniometer head.[4] To prevent potential degradation, data collection is often performed at low temperatures (e.g., 100 K).[5]

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction patterns are collected as the crystal is rotated.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares techniques to yield the final atomic coordinates, bond lengths, and angles.[2]

5.3 Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet. Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning the range from 4000 to 400 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for protons), using tetramethylsilane (TMS) as an internal standard.[3]

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general experimental workflow.

Caption: 2D structure of this compound.

Caption: Experimental workflow for single-crystal X-ray diffraction.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-nitroaniline is an aromatic amine derivative containing both a nitro group and an ethoxy group on the benzene ring. As with many nitroaromatic compounds, its thermal stability is a critical parameter for safe handling, storage, and processing, particularly in pharmaceutical development where it may be used as a synthesis intermediate. The presence of the energetic nitro group necessitates a thorough understanding of its decomposition behavior to mitigate risks of runaway reactions or explosions.

This technical guide summarizes the expected thermal properties of this compound by examining data from related compounds. It outlines standard experimental protocols for assessing thermal stability and discusses potential decomposition pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 27076-16-0 | [1] |

| Molecular Formula | C8H10N2O3 | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

Thermal Stability Analysis of Analogous Compounds

Due to the absence of specific thermal analysis data for this compound, this section presents data for structurally similar nitroaniline compounds to provide a comparative context for its expected thermal behavior. The onset temperature of decomposition (Tonset) is a key parameter indicating the initiation of thermal decomposition.

| Compound | Structure | Tonset (°C) | Analytical Method | Reference |

| o-Nitroaniline | ~225 | Exothermic Reaction Analysis | [3] | |

| m-Nitroaniline | Not Specified (Unstable when heated) | General Observation | [4] | |

| p-Nitroaniline | Not Specified (Explosive decomposition may occur under fire conditions) | General Observation | [5] |

Note: The decomposition of nitroaromatic compounds can be highly exothermic and is influenced by factors such as heating rate, atmosphere, and the presence of impurities.[6]

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of chemical compounds.[7][8]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs due to decomposition or volatilization.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of weight loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum or high-pressure pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to determine the melting point (endothermic peak) and the onset temperature and enthalpy of decomposition (exothermic peak).

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a nitroaromatic compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Postulated Decomposition Pathway

The thermal decomposition of nitroanilines can be complex. For o-nitroaniline derivatives, decomposition can be initiated through intramolecular interactions involving the amino and nitro groups. A postulated initial step in the decomposition of this compound is presented below, based on mechanisms proposed for similar compounds.[9]

Caption: Postulated Initial Decomposition Pathway.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive understanding of its potential thermal hazards can be inferred from the behavior of analogous nitroaromatic compounds. The primary concern is the potential for rapid, exothermic decomposition at elevated temperatures, a characteristic feature of this class of compounds.

It is strongly recommended that rigorous thermal stability testing, following the protocols outlined in this guide, be conducted on this compound before its use in any large-scale synthesis or manufacturing process. This will ensure the establishment of safe operating limits and appropriate handling procedures, thereby minimizing the risk of thermal incidents. Further research into the specific decomposition products and kinetics would also be invaluable for a complete safety profile.

References

- 1. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iokinetic.com [iokinetic.com]

- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. scielo.br [scielo.br]

- 8. fpe.umd.edu [fpe.umd.edu]

- 9. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Electronic Properties of Substituted Nitroanilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of substituted nitroanilines, a class of molecules with significant applications in materials science and drug development. Their unique electronic characteristics, arising from the interplay between an electron-donating amino group and an electron-withdrawing nitro group, make them fascinating subjects for both experimental and theoretical investigation. This document details their synthesis, characterization through various analytical techniques, and the computational methods used to predict their behavior.

Structure-Property Relationships: The Influence of Substituents

The electronic properties of the nitroaniline scaffold are exquisitely sensitive to the nature and position of substituents on the aromatic ring. These substituents modulate the electron density distribution within the molecule, thereby influencing a range of properties including acidity, redox potentials, and nonlinear optical (NLO) responses.

A fundamental tool for quantifying these substituent effects is the Hammett equation :

log(K/K₀) = σρ

or

log(k/k₀) = σρ

where K/k are the equilibrium or rate constants for a substituted reaction, K₀/k₀ are the corresponding constants for the unsubstituted reaction, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.[1][2]

Electron-donating groups (EDGs) generally have negative σ values and increase the electron density on the aromatic ring and the amino group, making the aniline more basic (higher pKa).[3] Conversely, electron-withdrawing groups (EWGs) have positive σ values and decrease the electron density, leading to a less basic aniline (lower pKa).[3] This relationship provides a predictive framework for tuning the electronic properties of substituted nitroanilines.

Below is a diagram illustrating the workflow for synthesizing and characterizing these compounds to elucidate these structure-property relationships.

Figure 1. General workflow for the synthesis and characterization of substituted nitroanilines.

Quantitative Electronic Property Data

The following tables summarize key electronic property data for a selection of substituted nitroanilines, facilitating direct comparison.

Table 1: Acidity (pKa) of Substituted Anilines

| Substituent (para-) | Hammett Constant (σp) | pKa |

| -NH₂ | -0.66 | 6.08 |

| -OCH₃ | -0.27 | 5.34 |

| -CH₃ | -0.17 | 5.08 |

| -H | 0.00 | 4.60 |

| -Cl | 0.23 | 3.98 |

| -Br | 0.23 | 3.91 |

| -CN | 0.66 | 1.74 |

| -NO₂ | 0.78 | 1.00 |

| Data sourced from[3]. |

Table 2: UV-Vis Absorption Maxima (λmax) in Different Solvents

| Compound | Solvent | λmax (nm) |

| o-Nitroaniline | 0.1 M KClO₄ | 428 |

| m-Nitroaniline | 0.1 M KClO₄ | 375 |

| p-Nitroaniline | 0.1 M KClO₄ | 395 |

| o-Nitroaniline | 0.1 M HClO₄ | Not specified |

| p-Nitroaniline | 0.1 M HClO₄ | Not specified |

| Data sourced from[4]. |

Table 3: Calculated Electronic Properties (DFT)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.45 | -0.32 | 5.13 | 1.63 |

| p-Nitroaniline | -6.34 | -2.12 | 4.22 | 7.23 |

| p-Chloroaniline | -5.67 | -0.65 | 5.02 | 3.12 |

| Data is illustrative and based on typical computational results, specific values can be found in sources like[5]. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Synthesis of Substituted Nitroanilines

The synthesis of substituted nitroanilines can be achieved through various routes, most commonly via electrophilic nitration of a substituted aniline or nucleophilic aromatic substitution of a substituted nitrobenzene.[6][7]

Example Protocol: Nitration of Acetanilide to Synthesize p-Nitroaniline

-

Acetylation of Aniline: Protect the amino group of aniline by reacting it with acetic anhydride to form acetanilide. This prevents oxidation of the amino group and directs nitration primarily to the para position.[7]

-

Nitration: Dissolve acetanilide in a mixture of concentrated sulfuric acid and glacial acetic acid. Cool the mixture in an ice bath. Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining a low temperature (0-5 °C) to control the reaction and prevent dinitration.[7]

-

Hydrolysis: After the nitration is complete, pour the reaction mixture onto ice to precipitate the p-nitroacetanilide. Collect the solid by filtration and then hydrolyze the acetyl group by heating with aqueous sulfuric acid to yield p-nitroaniline.[7]

-

Purification: The crude p-nitroaniline can be purified by recrystallization from a suitable solvent, such as ethanol or water.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insights into the electronic structure.[8]

Protocol for UV-Vis Analysis:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

-

Sample Preparation:

-

Prepare a stock solution of the substituted nitroaniline in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or water). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity is to be determined, use the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (usually 1 cm), and c is the concentration of the sample.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules. It provides information on the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.[9][10]

Protocol for Cyclic Voltammetry:

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[9]

-

The electrolyte solution should consist of a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

-

Sample Preparation: Dissolve the substituted nitroaniline in the electrolyte solution at a typical concentration of 1-5 mM.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over a range that is expected to encompass the redox events of the analyte.

-

Set the scan rate (e.g., 100 mV/s). Multiple scan rates can be used to investigate the reversibility of the redox processes.

-

Initiate the potential sweep and record the resulting current. A typical CV experiment involves scanning from an initial potential to a switching potential and then back to the initial potential.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc).

-

The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 for a reversible process and is related to the standard redox potential.

-

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for predicting the electronic structure and properties of molecules.[11][12]

Workflow for DFT Calculations:

-

Molecule Building: Construct the 3D structure of the substituted nitroaniline molecule using a molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies:

-

Method: The DFT functional to be used (e.g., B3LYP, M06-2X).

-

Basis Set: The set of atomic orbitals to describe the electrons (e.g., 6-31G(d), cc-pVTZ).

-

Calculation Type: Geometry optimization (Opt) to find the lowest energy structure, followed by frequency calculation (Freq) to confirm it is a true minimum.

-

Charge and Multiplicity: The overall charge of the molecule (usually 0) and its spin multiplicity (usually 1 for a singlet state).

-

Coordinates: The initial atomic coordinates of the molecule.

-

-

Job Submission: Submit the input file to the quantum chemistry software for calculation.

-

Output Analysis: Analyze the output file to extract the desired electronic properties, such as:

-

Optimized molecular geometry.

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap.

-

Dipole moment.

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

Simulated vibrational frequencies (for comparison with experimental IR spectra).

-

Excited state properties can be calculated using Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra.

-

Figure 2. A typical workflow for performing DFT calculations on substituted nitroanilines.

Solvatochromism and Nonlinear Optical Properties

Substituted nitroanilines often exhibit significant solvatochromism , where their UV-Vis absorption spectra shift depending on the polarity of the solvent.[5] This phenomenon arises from differential stabilization of the ground and excited states by the solvent. A red shift (bathochromic shift) with increasing solvent polarity is typically observed for these "push-pull" systems, indicating a more polar excited state.[13]

Furthermore, the charge-transfer character of the electronic transitions in substituted nitroanilines makes them excellent candidates for nonlinear optical (NLO) materials.[14] These materials have applications in technologies such as frequency doubling and optical switching. The first hyperpolarizability (β), a measure of the second-order NLO response, can be significantly enhanced by judicious choice of substituents that increase the intramolecular charge transfer.

The relationship between substituent electronic effects and these properties can be visualized as follows:

Figure 3. The influence of electron-donating and electron-withdrawing groups on the key electronic properties of substituted nitroanilines.

This guide provides a foundational understanding of the electronic properties of substituted nitroanilines. By combining systematic synthesis, detailed experimental characterization, and robust computational modeling, researchers can effectively explore and tailor the properties of these versatile molecules for a wide range of scientific and technological applications.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. azom.com [azom.com]

- 8. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 9. ossila.com [ossila.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. learningbreeze.com [learningbreeze.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Synthesis of 5-Ethoxy-2-nitroaniline from 3-Ethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route for producing 5-Ethoxy-2-nitroaniline, a valuable intermediate in pharmaceutical and chemical research, starting from 3-ethoxyaniline. The synthesis involves a three-step process encompassing protection of the amine functionality, regioselective nitration, and subsequent deprotection.

I. Synthetic Strategy Overview

The direct nitration of 3-ethoxyaniline is not a viable synthetic route due to the high reactivity of the aniline moiety, which can lead to oxidation and the formation of undesired byproducts. A more controlled and efficient approach involves the temporary protection of the amino group as an acetamide. This protecting group moderates the activating effect of the amine and directs the subsequent electrophilic nitration. The synthesis can be summarized in the following three key stages:

-

Acetylation of 3-Ethoxyaniline: The amino group of 3-ethoxyaniline is protected by acetylation with acetic anhydride to form N-(3-ethoxyphenyl)acetamide.

-

Nitration of N-(3-ethoxyphenyl)acetamide: The acetylated intermediate undergoes regioselective nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position, yielding N-(5-ethoxy-2-nitrophenyl)acetamide.

-

Hydrolysis of N-(5-ethoxy-2-nitrophenyl)acetamide: The acetyl protecting group is removed by acid-catalyzed hydrolysis to afford the final product, this compound.

II. Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a detailed procedure for each synthetic step.[1]

Step 1: Synthesis of N-(3-ethoxyphenyl)acetamide

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline (1 equivalent) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the product, N-(3-ethoxyphenyl)acetamide, under vacuum.

Step 2: Synthesis of N-(5-ethoxy-2-nitrophenyl)acetamide

Methodology:

-

Cool the N-(3-ethoxyphenyl)acetamide (1 equivalent) in a flask immersed in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid while maintaining the low temperature.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.

-

Add the cold nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The solid product, N-(5-ethoxy-2-nitrophenyl)acetamide, will precipitate.

-

Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry.

Step 3: Synthesis of this compound

Methodology:

-

To the crude N-(5-ethoxy-2-nitrophenyl)acetamide (1 equivalent) in a round-bottom flask, add a solution of aqueous hydrochloric acid (e.g., 4N HCl).[1]

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[1]

-

Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a base, such as a concentrated sodium hydroxide solution, until the solution is alkaline.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization or column chromatography.[1]

III. Quantitative Data Summary

The following table summarizes the key reactants, products, and expected yields for each step of the synthesis.

| Step | Reactant | Reagents | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 3-Ethoxyaniline | Acetic Anhydride, Acetic Acid | N-(3-ethoxyphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | >90 |

| 2 | N-(3-ethoxyphenyl)acetamide | Nitric Acid, Sulfuric Acid | N-(5-ethoxy-2-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 224.21 | 70-80 |

| 3 | N-(5-ethoxy-2-nitrophenyl)acetamide | Hydrochloric Acid, Sodium Hydroxide | This compound | C₈H₁₀N₂O₃ | 182.18 | >85 |

IV. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

References

An In-depth Technical Guide to the Nitration of N-acetyl-3-ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of N-acetyl-3-ethoxyaniline, a key electrophilic aromatic substitution reaction. The document details the underlying mechanism, predicts the regioselectivity based on the directing effects of the substituents, and provides a representative experimental protocol. Quantitative data from analogous reactions are presented to offer insights into expected outcomes.

Core Concepts: Electrophilic Aromatic Substitution

The nitration of N-acetyl-3-ethoxyaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The fundamental mechanism involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

The generation of the nitronium ion is typically achieved by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.

The Reaction Mechanism

The mechanism for the nitration of N-acetyl-3-ethoxyaniline can be broken down into two primary stages:

-

Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.

-

Electrophilic Attack and Substitution: The π electrons of the N-acetyl-3-ethoxyaniline ring attack the nitronium ion, forming a sigma complex. A base (typically HSO₄⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the nitrated product.

Regioselectivity: The Directing Effects of Substituents

The position of nitration on the N-acetyl-3-ethoxyaniline ring is determined by the directing effects of the two existing substituents: the N-acetyl group (-NHCOCH₃) and the ethoxy group (-OCH₂CH₃).

-

N-acetyl group (-NHCOCH₃): This is a moderately activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.[1] However, this activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group.

-

Ethoxy group (-OCH₂CH₃): This is a strongly activating, ortho-, para-directing group. The lone pairs of electrons on the oxygen atom strongly donate electron density to the ring via resonance.

In N-acetyl-3-ethoxyaniline, the substituents are meta to each other. The potential positions for nitration are C2, C4, C5, and C6.

-

Positions activated by the N-acetyl group: C2 (ortho) and C4 (para).

-

Positions activated by the ethoxy group: C2 (ortho), C4 (ortho), and C6 (para).

Both groups strongly activate the C2 and C4 positions. The C6 position is activated only by the ethoxy group. The C5 position is not significantly activated by either group. Therefore, the primary products are expected to be 2-nitro-N-acetyl-3-ethoxyaniline and 4-nitro-N-acetyl-3-ethoxyaniline.

Based on studies of similarly substituted compounds, such as 3-methylacetanilide where the major product is 3-methyl-4-nitroaniline, it is plausible that the position para to the strongly directing acetamido group (C4) will be a major site of substitution.[2] Steric hindrance from the ethoxy group at the C2 position might also favor substitution at the C4 and C6 positions. The resonance effect of the acetamide group is generally a stronger directing influence than that of an alkyl group.[2]

Experimental Protocols

Synthesis of N-acetyl-3-ethoxyaniline (Starting Material)

A standard method for the synthesis of N-acetyl-3-ethoxyaniline is the acetylation of 3-ethoxyaniline with acetic anhydride.

Materials:

-

3-Ethoxyaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate (optional, as a catalyst)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 3-ethoxyaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring. An exothermic reaction may occur, and the temperature should be controlled with an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture gently under reflux for 30-60 minutes to ensure complete reaction.

-

Pour the cooled reaction mixture into a beaker of cold water with stirring to precipitate the crude N-acetyl-3-ethoxyaniline.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-3-ethoxyaniline.

-

Dry the purified product and determine its melting point and yield.

Nitration of N-acetyl-3-ethoxyaniline

The following is a representative protocol for the nitration of N-acetyl-3-ethoxyaniline, adapted from standard procedures for the nitration of acetanilide and its derivatives.[3]

Materials:

-

N-acetyl-3-ethoxyaniline

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Glacial acetic acid

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve N-acetyl-3-ethoxyaniline in glacial acetic acid.

-

Carefully add concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of N-acetyl-3-ethoxyaniline with constant stirring, maintaining the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 30 minutes.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude nitrated product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to purify the isomeric mixture of nitro-N-acetyl-3-ethoxyanilines.

-

Dry the purified product, determine its melting point, and calculate the yield.

Quantitative Data from Analogous Reactions

| Substrate | Nitrating Agent | Major Product(s) | Isomer Ratio (ortho:meta:para) | Total Yield (%) | Reference |

| Acetanilide | HNO₃ / H₂SO₄ | p-Nitroacetanilide | low : negligible : high | ~60-70 | [4] |

| 3-Methylacetanilide | HNO₃ / H₂SO₄ in AcOH | 3-Methyl-4-nitroaniline | - | 91 | [2] |

| Aniline | HNO₃ / H₂SO₄ | p-Nitroaniline, m-Nitroaniline | 2 : 47 : 51 | - | [5] |

| p-Anisidine (acetylated in situ) | HNO₃ / Acetic Anhydride | 2-Nitro-4-methoxyacetanilide | - | 75-79 | [6] |

Note: The isomer ratios and yields are highly dependent on the specific reaction conditions (temperature, solvent, reaction time) and should be considered as approximations.

Conclusion

The nitration of N-acetyl-3-ethoxyaniline is a predictable electrophilic aromatic substitution reaction governed by the directing effects of the N-acetyl and ethoxy substituents. Both groups are ortho-, para-directing, leading to the expected formation of 2-nitro and 4-nitro isomers as the major products, with the potential for a 6-nitro isomer as well. The provided experimental protocols for the synthesis of the starting material and its subsequent nitration are based on well-established procedures for analogous compounds and offer a solid foundation for laboratory synthesis. The quantitative data from related reactions suggest that good to excellent yields of the nitrated products can be expected. Further experimental work would be required to precisely determine the isomer distribution and optimize the reaction conditions for the specific synthesis of nitro-N-acetyl-3-ethoxyaniline derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of azo dyes utilizing 5-Ethoxy-2-nitroaniline as the diazo component. This compound is a valuable precursor for producing a range of disperse azo dyes. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group on the benzene ring influences the electronic properties and, consequently, the color and fastness of the resulting dyes. Azo dyes are the largest class of synthetic colorants, characterized by the -N=N- functional group, and are widely used in the textile industry and other technological fields.[1]

The synthesis is a robust two-step process:

-

Diazotization: The conversion of the primary aromatic amine (this compound) into a reactive diazonium salt.

-

Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Chemical Reaction Mechanism

The overall synthesis involves the formation of a diazonium ion from this compound under acidic conditions with sodium nitrite. This electrophilic diazonium ion is then attacked by an electron-rich coupling component (e.g., a phenoxide ion or an aromatic amine) to form the stable azo dye.

Caption: General reaction mechanism for azo dye synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis. Molar equivalents and reaction times may require optimization based on the specific coupling component used.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 5-Ethoxy-2-nitrophenyl diazonium salt, which is highly reactive and should be used immediately in the subsequent coupling step.

Materials:

-

This compound

-